1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,2,4-tetramethylquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-8-13(2,3)15(4)12-6-5-10(14)7-11(9)12/h5-8H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRZDAIWVYENEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)N)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40798914 | |
| Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40798914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652992-10-4 | |
| Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40798914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,2,4 Tetramethyl 1,2 Dihydroquinolin 6 Amine and Its Precursors
Cyclization Reactions and Modified Skraup-Type Syntheses
The formation of the 1,2-dihydroquinoline (B8789712) core is a critical step in the synthesis of the target molecule. This is often accomplished through cyclization reactions, with modified Skraup-type syntheses being a prominent method.
Condensation of Aniline (B41778) Derivatives with Ketones
A foundational approach to constructing the 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) skeleton involves the acid-catalyzed condensation of an appropriate aniline derivative with a ketone, typically acetone (B3395972). In the context of synthesizing the 6-amino target molecule, p-phenylenediamine (B122844) can be employed as the aniline starting material. This reaction, a variation of the Doebner-von Miller reaction, proceeds through the formation of Schiff base intermediates, followed by cyclization and subsequent reaction with another ketone molecule to yield the final dihydroquinoline structure.
The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid or a Lewis acid. The temperature and reaction time can vary depending on the specific substrates and catalyst used.
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline, Acetone | POSS-SO3H | Solvent-free | Various | - | High |
| Substituted Anilines, Acetone | Lanthanide Triflates | Acetone | Room Temp. | 2 | 60-65 |
Catalytic Approaches in Dihydroquinoline Formation
Modern synthetic methods often employ various catalysts to improve the efficiency, selectivity, and environmental footprint of dihydroquinoline synthesis. organic-chemistry.org Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes represents a novel approach to 1,2-dihydroquinolines. nih.gov This method demonstrates good functional group tolerance and can be performed under relatively mild conditions. nih.gov
Lanthanide triflates, such as scandium triflate, have emerged as highly effective catalysts for the condensation of anilines with ketones at room temperature, offering a milder alternative to traditional strong acid catalysis. organic-chemistry.org These catalysts can significantly accelerate the reaction and improve yields. organic-chemistry.org Additionally, heterogeneous catalysts, including certain zeolites and heteropolyacids, have been utilized to facilitate the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives, offering advantages in terms of catalyst recovery and reuse.
| Catalyst System | Substrates | Key Features |
| Hydrazine (B178648) | N-prenylated 2-aminobenzaldehydes | Mild conditions, good functional group tolerance. nih.gov |
| Lanthanide Triflates (e.g., Sc(OTf)₃) | Anilines, Ketones | Room temperature reaction, improved yields. organic-chemistry.org |
| Heterogeneous Catalysts (e.g., Zeolites) | Anilines, Acetone | Catalyst recyclability, solvent-free options. |
| Gold Catalysis | N-ethoxycarbonyl protected-N-propargylanilines | Intramolecular hydroarylation affording functionalized 1,2-dihydroquinolines. |
Functional Group Interconversions Leading to the 6-Amine Moiety
A common and versatile strategy for the synthesis of 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine involves the initial synthesis of a precursor molecule, followed by a functional group interconversion to introduce the amine group at the desired C6 position.
Synthesis via Reduction of Nitro or Nitrile Precursors
The most established route to introduce the 6-amino group is through the reduction of a corresponding 6-nitro precursor. This two-step process begins with the synthesis of 1,2,2,4-tetramethyl-6-nitro-1,2-dihydroquinoline. This precursor can be prepared by the condensation of p-nitroaniline with acetone under acidic conditions, analogous to the methods described in section 2.1.1.
Once the 6-nitro derivative is obtained, it can be reduced to the target 6-amino compound. A variety of reducing agents are effective for this transformation, with catalytic hydrogenation being a common and clean method. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere are frequently employed. nih.gov Other reduction methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. nih.govmdpi.com The choice of reducing agent can depend on the presence of other functional groups in the molecule.
| Precursor | Reducing Agent/Catalyst | Solvent | Key Conditions | Product |
| 2-Nitroarylketones | 5% Pd/C, H₂ | Dichloromethane | Low H₂ pressure | 1,2,3,4-Tetrahydroquinolines |
| 2-Nitroaryl Aldehydes | Fe/AcOH | Acetic Acid | Reflux | Quinolines |
| Aromatic Nitro Compounds | SnCl₂ | Various | Mild conditions | Anilines |
This table illustrates common reduction methods for nitroarenes to amines, which are applicable to the synthesis of the target compound from its nitro precursor.
Alternative Routes to the Amine Functionality at C6
Beyond the reduction of nitro groups, other synthetic strategies can be envisioned for the introduction of the amine functionality at the C6 position. One such powerful method is the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org This palladium-catalyzed cross-coupling reaction would involve the reaction of a 6-halo-1,2,2,4-tetramethyl-1,2-dihydroquinoline (e.g., 6-bromo or 6-chloro derivative) with an amine source, such as ammonia (B1221849) or an ammonia equivalent like lithium bis(trimethylsilyl)amide. nih.gov This method is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org
The successful application of this method would first require the synthesis of the corresponding 6-halo-1,2,2,4-tetramethyl-1,2-dihydroquinoline precursor. This could potentially be achieved through the cyclization of a halo-substituted aniline with acetone.
Multi-component Reactions in Dihydroquinoline Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of quinoline (B57606) and dihydroquinoline scaffolds.
For the synthesis of 6-amino-substituted dihydroquinolines, a Povarov-type reaction could be a viable approach. This inverse-electron-demand aza-Diels-Alder reaction typically involves an aniline, an aldehyde, and an activated alkene. By using a p-phenylenediamine derivative as the aniline component, it is possible to construct the 6-amino-dihydroquinoline framework in a single step. The specific substitution pattern of the final product would depend on the choice of the aldehyde and the alkene. While this method is powerful for generating diverse quinoline libraries, achieving the specific 1,2,2,4-tetramethyl substitution pattern of the target molecule might require careful selection and optimization of the reaction components and conditions.
Enantioselective Synthesis Approaches to Chiral Dihydroquinolines
The development of synthetic methodologies to produce enantiomerically pure chiral dihydroquinolines is a significant area of research, driven by the prevalence of these structural motifs in biologically active molecules. acs.orgnih.govacs.org Various strategies have been devised to control the stereochemistry during the formation of the dihydroquinoline core, with catalytic asymmetric hydrogenation being a particularly powerful and environmentally benign approach. researchgate.net
One prominent method involves the iridium-catalyzed asymmetric partial hydrogenation of quinolines. acs.orgnih.gov This strategy has been successfully applied to a range of 4-substituted 3-ethoxycarbonylquinolines, yielding chiral 1,4-dihydroquinolines with high yields and exceptional enantioselectivity. acs.orgnih.gov The introduction of an ester group at the 3-position of the quinoline ring is crucial as it enhances the electronic deficiency and polarity of the C3–C4 double bond, facilitating the hydrogenation process. acs.orgnih.govacs.org Utilizing a chiral Iridium-SpiroPAP catalyst, this method has demonstrated scalability and practicality, affording access to valuable compounds. acs.orgnih.gov
Another approach employs a chiral copper(II) Lewis acid catalyst derived from BINOL. This catalyst mediates the enantioselective one-pot synthesis of dihydroquinolones. scispace.com While this method can achieve complete diastereoselectivity, the enantioselectivities are generally modest. scispace.com The reaction is believed to proceed through a mechanism where the precise interactions leading to asymmetric induction are still under investigation. scispace.com
Phase-transfer catalysis using chiral cinchona-derived quaternary ammonium (B1175870) salts represents another avenue for achieving asymmetry in the synthesis of complex heterocyclic structures related to dihydroquinolines. scispace.com This approach has been explored in the context of cascade reactions to form other nitrogen-containing heterocycles and demonstrates the potential for controlling stereochemistry through chiral counter-ions in electrocyclic reactions. scispace.com
The table below summarizes key findings from selected enantioselective synthesis approaches to chiral dihydroquinolines.
| Catalyst/Method | Substrate Scope | Yield (%) | Enantiomeric Excess (ee%) | Key Features |
| Chiral Ir-SpiroPAP catalyst | 4-substituted 3-ethoxycarbonylquinolines | Up to 95% | Up to 99% | Asymmetric partial hydrogenation; scalable and practical. acs.orgnih.gov |
| BINOL-derived Copper(II) Lewis acid catalyst | Dihydroquinolones | High-yielding | Up to 90:10 e.r. | One-pot synthesis; complete diastereoselectivity. scispace.com |
| Chiral cinchona-derived quaternary ammonium salts | Aniline derivatives for electrocyclization | - | - | Phase-transfer catalysis; key step in cascade synthesis. scispace.com |
Chemical Reactivity and Derivatization Strategies of 1,2,2,4 Tetramethyl 1,2 Dihydroquinolin 6 Amine
Electrophilic Aromatic Substitution Reactions on the Dihydroquinoline Ring
The dihydroquinoline ring of 1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-amine is susceptible to electrophilic aromatic substitution. The amino group at the C6 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in However, since the para position is occupied, substitution occurs primarily at the C5 and C7 positions, which are ortho to the amino group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with halogens, such as bromine or chlorine, in the presence of a Lewis acid catalyst, can introduce a halogen atom onto the aromatic ring.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group.
Sulfonation: Reaction with fuming sulfuric acid leads to the introduction of a sulfonic acid group. lkouniv.ac.in
The specific conditions for these reactions can be tailored to control the degree of substitution and the regioselectivity of the products. The electron-donating nature of the amino group and the methyl groups on the ring enhances the nucleophilicity of the aromatic system, facilitating these substitution reactions. uci.edu
Reactions Involving the Amino Group at C6
The primary amino group at the C6 position is a key functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
The amino group can be readily acylated or alkylated to form the corresponding amides and secondary or tertiary amines.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acylated derivatives. researchgate.net This reaction is often used to protect the amino group or to introduce new functional groups.
Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.
These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be useful for various applications.
Derivatization of the amino group is a common strategy to improve the analytical characteristics of this compound for techniques such as mass spectrometry (MS) and chromatography. researchgate.net Chemical derivatization can enhance ionization efficiency, improve chromatographic separation, and provide structural information through characteristic fragmentation patterns in MS/MS analysis. nih.govnih.gov
Reagents that target primary amines are often employed. For instance, reagents can be designed to introduce a charged moiety, which significantly improves the signal intensity in mass spectrometry. mdpi.com Another approach is to introduce a chromophore or fluorophore to facilitate detection by UV-Vis or fluorescence spectroscopy. The choice of derivatization reagent depends on the specific analytical technique and the desired outcome of the analysis. researchgate.net
Table 1: Common Derivatization Strategies for Primary Amines
| Analytical Technique | Derivatization Goal | Example Reagent Class |
|---|---|---|
| Mass Spectrometry (MS) | Enhance ionization efficiency | Reagents with fixed positive charges |
| Gas Chromatography (GC) | Increase volatility and thermal stability | Silylating agents (e.g., BSTFA) |
| High-Performance Liquid Chromatography (HPLC) | Improve separation and detection | Reagents with chromophores or fluorophores |
Reactivity of the Dihydropyridine (B1217469) Moiety
The dihydropyridine ring in this compound is susceptible to both oxidation and reduction reactions, leading to the formation of quinoline (B57606) and tetrahydroquinoline derivatives, respectively.
The dihydropyridine ring can be oxidized to the corresponding aromatic quinoline. This aromatization can be achieved using a variety of oxidizing agents. The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule. This transformation is a key step in the synthesis of many quinoline-based compounds.
The double bond in the dihydropyridine ring can be reduced to form the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. nih.gov This reduction is typically carried out using catalytic hydrogenation, with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), or by using hydride reducing agents like sodium borohydride (B1222165) (NaBH4) under appropriate conditions. organic-chemistry.orgresearchgate.net The resulting tetrahydroquinoline derivatives often exhibit different biological and chemical properties compared to their dihydroquinoline precursors. mdpi.com
Table 2: Common Reagents for Oxidation and Reduction of the Dihydropyridine Moiety
| Transformation | Reagent Class | Specific Examples |
|---|---|---|
| Oxidation to Quinoline | Oxidizing Agents | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), Manganese dioxide (MnO2) |
| Reduction to Tetrahydroquinoline | Reducing Agents | Catalytic Hydrogenation (H2, Pd/C), Hydride reagents (NaBH4, LiAlH4) |
Regioselective Functionalization and Product Diversification of this compound
The chemical architecture of this compound presents multiple sites for functionalization, making regioselectivity a key consideration in its derivatization. The presence of a primary aromatic amine and an electron-rich heterocyclic ring system governs its reactivity towards various reagents, allowing for a diverse range of products. The primary strategies for functionalization revolve around reactions of the aromatic amine and electrophilic substitution on the quinoline ring.
The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring portion of the 1,2-dihydroquinoline (B8789712) scaffold is directed by the activating and directing effects of the substituents. The secondary amine within the dihydroquinoline ring and the primary exocyclic amine at the 6-position are both powerful activating groups and ortho-, para-directors. libretexts.orgyoutube.com Consequently, electrophilic attack is anticipated to occur at the positions ortho and para to the amino group, namely the C5 and C7 positions. The steric hindrance imposed by the gem-dimethyl group at the C2 position and the methyl group at the C4 position may also influence the regiochemical outcome of these reactions.
A significant pathway for the derivatization of this compound involves the diazotization of the primary amino group. This reaction converts the amine into a versatile diazonium salt intermediate, which can then undergo a variety of subsequent reactions to introduce a wide array of functional groups. wikipedia.orgnih.govnih.gov
One of the most prominent applications of diazonium salts is in azo coupling reactions to synthesize azo dyes. wikipedia.orgnih.gov The diazonium salt of this compound can be coupled with various electron-rich aromatic compounds, such as phenols and anilines, to produce a diverse palette of colored compounds. The position of the azo linkage on the coupling component is typically directed to the para position of the activating group, unless that position is blocked, in which case ortho-coupling occurs. wikipedia.org
The following table outlines the expected products from the diazotization of this compound followed by azo coupling with selected aromatic compounds.
| Diazonium Salt Precursor | Coupling Component | Expected Product |
| 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl diazonium salt | Phenol | 4-((1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)diazenyl)phenol |
| 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl diazonium salt | Aniline (B41778) | 4-((1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)diazenyl)aniline |
| 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl diazonium salt | N,N-Dimethylaniline | 4-((1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)diazenyl)-N,N-dimethylaniline |
| 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl diazonium salt | 2-Naphthol | 1-((1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)diazenyl)-2-naphthol |
Beyond azo coupling, the amino group of this compound is amenable to other derivatization strategies, such as acylation and alkylation. These reactions can be employed to introduce a variety of substituents, further diversifying the range of accessible compounds. The reactivity of the secondary amine within the dihydroquinoline ring should also be considered, as it may compete in these reactions under certain conditions.
The following table summarizes some potential derivatization reactions of the amino group of this compound.
| Reagent | Reaction Type | Potential Product |
| Acetic anhydride | Acylation | N-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)acetamide |
| Benzoyl chloride | Acylation | N-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)benzamide |
| Methyl iodide | Alkylation | N,N-Dimethyl-1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-amine |
| Benzaldehyde (reductive amination) | Alkylation | N-Benzyl-1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-amine |
It is important to note that while the principles of electrophilic aromatic substitution and amine derivatization provide a strong predictive framework for the reactivity of this compound, detailed experimental studies on this specific compound are necessary to fully elucidate the optimal reaction conditions and regiochemical outcomes for its diverse functionalization.
Spectroscopic Data for this compound Not Publicly Available
A thorough search of publicly accessible scientific literature and chemical databases has revealed no specific experimental spectroscopic data for the compound this compound (CAS No. 652992-10-4). While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, the detailed analytical data required to construct a comprehensive article on its advanced spectroscopic characterization is not published in the sources reviewed.
Consequently, it is not possible to provide an in-depth analysis and generate the data tables for the following sections as requested:
Advanced Spectroscopic Characterization and Structural Elucidation
UV-Visible Spectroscopy for Electronic Transitions
Without access to primary research articles or spectral databases containing the ¹H NMR, ¹³C NMR, HMBC, FT-IR, FT-Raman, Mass Spectrometry, and UV-Visible spectra for this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Researchers seeking this information would need to perform the experimental characterization of the compound or access proprietary databases where such data might be stored.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including atoms, molecules, and condensed phases. researchgate.net DFT calculations have been successfully applied to various quinoline (B57606) derivatives to understand their stability, reactivity, and electronic properties. nih.govresearchgate.netscirp.org For 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine, DFT methods, such as B3LYP, are employed to optimize the molecular geometry and to calculate fundamental electronic parameters. nih.govbhu.ac.in
HOMO-LUMO Orbital Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org
The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. For quinoline derivatives, the HOMO and LUMO energies are calculated to predict charge transfer interactions within the molecule, which are often responsible for their bioactivity. scirp.org
Table 1: Illustrative Frontier Orbital Energies for a Dihydroquinoline Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 4.65 |
Note: The values in this table are illustrative for a representative dihydroquinoline structure and are not the specific calculated values for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas with neutral potential. nih.gov For quinoline derivatives, MEP analysis helps identify the most reactive parts of the molecule, such as nitrogen atoms or specific regions of the aromatic rings. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.denih.gov This method is used to investigate hyperconjugative interactions, charge delocalization, and intramolecular charge transfer, which contribute to molecular stability. nih.gov
The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from an occupied donor NBO to an unoccupied acceptor NBO. wisc.edu Larger E(2) values indicate stronger interactions. For nitrogen-containing heterocyclic compounds, NBO analysis can reveal significant interactions, such as the delocalization of a nitrogen lone pair into adjacent anti-bonding orbitals, which stabilizes the molecule. acs.orgmdpi.com
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N7 | π* (C5-C6) | 25.40 |
| π (C3-C4) | π* (C5-C6) | 18.75 |
| π (C5-C6) | π* (C9-C10) | 21.10 |
Note: This table presents hypothetical data for a dihydroquinoline system to illustrate the type of information obtained from an NBO analysis. The atom numbering is arbitrary.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By simulating spectra computationally, researchers can assign experimental signals, validate molecular structures, and understand the electronic and vibrational properties of molecules like this compound.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. researchgate.net Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Predicted chemical shifts for a proposed structure are compared against experimental data, providing a powerful method for structural verification. github.io High correlation between theoretical and experimental values confirms the accuracy of the computational model and the assigned structure. nih.gov
Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| H-5 | 7.10 | 7.15 |
| H-7 | 6.85 | 6.89 |
| H-8 | 6.95 | 7.01 |
| N1-CH3 | 2.90 | 2.94 |
Note: This table is a hypothetical example for a dihydroquinoline derivative and does not represent actual data for the subject compound.
Simulation of Vibrational and Electronic Spectra
Computational methods can simulate vibrational spectra (FT-IR and Raman) and electronic spectra (UV-Vis). nih.gov DFT calculations provide harmonic vibrational frequencies that, when scaled by an appropriate factor, show good agreement with experimental FT-IR and Raman spectra. researchgate.netnih.gov This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net
Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to excited states. bhu.ac.in These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π*, and help interpret the experimental UV-Vis spectrum. nih.gov The simulation of vibronic spectra, which considers the coupling between electronic and vibrational transitions, can provide a more detailed understanding of the observed spectral features. q-chem.comscispace.com
Thermodynamic and Kinetic Studies of Reaction Pathways
Theoretical studies, primarily employing quantum mechanics methods like Density Functional Theory (DFT), are instrumental in exploring the thermodynamics and kinetics of chemical reactions involving this compound. These investigations can map out potential energy surfaces for various reaction pathways, providing critical insights into reaction feasibility and rates.
Thermodynamic Analysis: Thermodynamic calculations can predict the stability of reactants, products, intermediates, and transition states. Key thermodynamic parameters that would be determined for reaction pathways involving this compound include:
Enthalpy of Reaction (ΔH): This indicates whether a reaction is exothermic or endothermic.
Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction under given conditions.
Entropy of Reaction (ΔS): This quantifies the change in disorder of a system during a reaction.
For instance, in a hypothetical reaction, computational software can calculate these values to predict the equilibrium position. A negative ΔG would suggest that the formation of products is thermodynamically favorable.
Table 1: Hypothetical Thermodynamic Data for a Reaction Pathway
This table illustrates the type of data that would be generated from a computational study. The values are purely illustrative.
| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Entropy (cal/mol·K) |
| Reactant A + Reactant B | 0.0 | 0.0 | 100.0 |
| Transition State 1 | +15.2 | +18.5 | 95.0 |
| Intermediate | -5.8 | -4.2 | 105.0 |
| Transition State 2 | +10.1 | +12.7 | 98.0 |
| This compound | -20.3 | -18.9 | 110.0 |
Kinetic Analysis: Kinetic studies focus on the rates of chemical reactions. By locating the transition state structures on the potential energy surface, the activation energy (Ea) can be calculated. The activation energy is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. According to transition state theory, a lower activation energy corresponds to a faster reaction rate. Computational models can effectively rationalize the outcomes of chemical reactions by comparing the activation energies of competing pathways.
Conformational Analysis and Stability Predictions
The three-dimensional structure of a molecule is critical to its chemical behavior and reactivity. This compound, with its non-aromatic dihydroquinoline ring, can exist in various conformations.
Conformational Analysis: Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For the dihydroquinoline ring system, puckered conformations are expected. Computational methods can be used to:
Identify Stable Conformers: By systematically exploring the potential energy surface, all low-energy conformers can be identified.
Determine Relative Stabilities: The relative energies of these conformers can be calculated to determine the most stable and predominant conformation at a given temperature. The stability of conformers is influenced by steric hindrance between the methyl groups and the amine group.
Analyze Interconversion Barriers: The energy barriers for the interconversion between different conformers can also be calculated, providing information on the flexibility of the molecule.
Table 2: Illustrative Conformational Analysis Data
This table demonstrates the kind of information a conformational analysis would provide. The conformers and energies are hypothetical.
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle (°) |
| Chair-1 | 0.00 | 75.3 | 55.2 |
| Chair-2 | 1.25 | 20.1 | -54.8 |
| Twist-Boat | 3.50 | 4.6 | 30.1 |
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of chemical reactions.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's stability and reactivity. rsc.org
These computational approaches provide a foundational understanding of the chemical nature of this compound, guiding further experimental research and application development.
Mechanistic Investigations of Reactions Involving the Dihydroquinoline Scaffold
Exploration of Reaction Intermediates
The transient species formed during a chemical reaction, known as reaction intermediates, are pivotal to elucidating the reaction pathway. For reactions involving the dihydroquinoline core, several types of intermediates have been proposed and, in some cases, isolated.
In the synthesis of 1,2-dihydroquinolines through hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, a cycloadduct intermediate has been successfully isolated. nih.govchemrxiv.org This provides direct evidence for the proposed reaction mechanism. The structure of this intermediate was confirmed by single-crystal X-ray analysis, offering a concrete snapshot of the reaction progress. nih.gov
Another significant class of intermediates are Wheland-type intermediates, which are proposed in the gold-catalyzed intramolecular hydroarylation reactions used to synthesize 4-substituted-1,2-dihydroquinolines. mdpi.com This mechanism follows a Friedel–Crafts type pathway where the gold catalyst activates the alkyne moiety, leading to an electrophilic aromatic substitution and the formation of the Wheland intermediate. mdpi.com Subsequent aromatization and protodeauration yield the final product. mdpi.com
Furthermore, in multicomponent reactions catalyzed by magnesium bromide for the synthesis of 1,2-dihydroquinolines, there is strong evidence for the in situ formation of an imine intermediate. acs.org This imine is formed from the reaction between an aniline (B41778) and a ketone before the annulation to form the heterocyclic ring. acs.org Additionally, kinetic resolution studies of 2-aryldihydroquinolines have pointed to the formation of an allyllithium intermediate upon lithiation. nih.gov
| Reaction Type | Proposed/Isolated Intermediate | Method of Identification |
| Hydrazine-catalyzed RCCOM | Cycloadduct | Isolation and X-ray crystallography nih.gov |
| Gold-catalyzed hydroarylation | Wheland-type intermediate | Mechanistic proposal mdpi.com |
| MgBr2-catalyzed multicomponent reaction | Imine | Mechanistic study acs.org |
| Kinetic resolution via lithiation | Allyllithium species | Trapping experiments nih.gov |
Catalytic Mechanisms in Dihydroquinoline Transformations
Catalysts play a crucial role in the synthesis and functionalization of dihydroquinolines, often dictating the reaction pathway and selectivity. The mechanisms by which these catalysts operate are a subject of intensive research.
Gold(I) catalysts, for instance, are effective in tandem hydroamination-hydroarylation reactions to produce substituted 1,2-dihydroquinolines. acs.org The proposed mechanism involves the gold-catalyzed activation of an alkyne, making it susceptible to nucleophilic attack by an arylamine. This is followed by an intramolecular hydroarylation step. mdpi.comacs.org The efficiency of this process can be significantly enhanced by microwave irradiation, which shortens the reaction time considerably. acs.org
In the realm of transfer hydrogenation, a cobalt-amido cooperative catalyst has been shown to be highly effective in the partial reduction of quinolines to 1,2-dihydroquinolines. nih.gov Mechanistic studies suggest that the catalysis is initiated by the reaction of the cobalt complex with the hydrogen donor, H3N·BH3, to form a cobalt(II)-hydride species. nih.gov This intermediate then participates in a concerted proton transfer/hydride transfer to the N=C bond of the quinoline (B57606) substrate. nih.gov
Hydrazine (B178648) catalysis is another important area, particularly in ring-closing carbonyl-olefin metathesis (RCCOM). nih.gov The hydrazine catalyst is crucial for the cycloaddition step, and its absence leads to no reaction. nih.gov The catalytic cycle involves a [3+2] cycloaddition followed by a cycloreversion. nih.gov The electron-donating nature of the nitrogen atom in the substrate has been observed to retard the rate of bond formation in the cycloaddition step but assist in bond breaking during the cycloreversion. nih.gov
| Catalyst System | Reaction Type | Key Mechanistic Feature |
| Gold(I) complexes | Hydroamination-hydroarylation | Alkyne activation mdpi.comacs.org |
| Cobalt-amido complex | Transfer hydrogenation | Formation of a cobalt(II)-hydride species nih.gov |
| Hydrazine | Ring-closing carbonyl-olefin metathesis | [3+2] cycloaddition and cycloreversion nih.gov |
Mechanistic Pathways of Derivatization Reactions
Understanding the mechanistic pathways of derivatization is key to accessing a wide range of functionalized dihydroquinolines. The accepted mechanisms for these transformations often involve multi-step sequences that can be influenced by reaction conditions and the nature of the substituents.
One of the historical methods for synthesizing quinolines, the Doebner-Miller synthesis, has been shown to proceed through a 1,2-dihydroquinoline (B8789712) intermediate. researchgate.net The acid-catalyzed disproportionation of 1,2-dihydroquinolines was initially thought to involve a hydride transfer between two dihydroquinoline molecules. researchgate.net However, further studies have indicated that this mechanism is incorrect and that the reaction may proceed through solvent addition to a protonated intermediate. researchgate.net
The synthesis of 1,2-dihydroquinolines can also be achieved through the acid-catalyzed elimination of water from a 4-hydroxy-1,2,3,4-tetrahydroquinoline. researchgate.net Similarly, 4-phenylamino derivatives can undergo facile elimination of the benzylic amino group under acidic conditions to yield the corresponding 1,2-dihydroquinoline. researchgate.net
In the context of palladium-catalyzed reactions, which are prevalent in modern organic synthesis, the derivatization of dihydroquinolines can occur through C-H activation. nih.gov While detailed mechanistic studies on the specific 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine are scarce, the general principles of C-H functionalization on related heterocyclic systems often involve oxidative addition, reductive elimination, and the formation of organometallic intermediates. nih.gov
| Derivatization Reaction | Proposed Pathway | Key Intermediate/Step |
| Doebner-Miller synthesis | Formation of 1,2-dihydroquinoline | 1,2-dihydroquinoline intermediate researchgate.net |
| Acid-catalyzed disproportionation | Solvent addition to protonated species | Protonated dihydroquinoline researchgate.net |
| Dehydration of 4-hydroxy-tetrahydroquinolines | Acid-catalyzed elimination | Carbocation intermediate |
| C-H Functionalization | Palladium-catalyzed C-H activation | Organopalladium intermediate nih.gov |
Structure Reactivity Relationship Studies of 1,2,2,4 Tetramethyl 1,2 Dihydroquinolin 6 Amine and Analogues
Impact of Substituents on Electronic Properties and Reactivity
The electronic character and reactivity of the 1,2-dihydroquinoline (B8789712) scaffold are significantly influenced by the nature and position of its substituents. In the specific case of 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine, the molecule is decorated with multiple electron-donating groups (EDGs): four methyl groups and an amino group. These substituents fundamentally alter the electron density distribution across the molecule, thereby dictating its behavior in chemical reactions.
Methyl groups primarily exert a positive inductive effect (+I), pushing electron density through the sigma bonds to the ring. lumenlearning.com The amino group at the C-6 position exerts a powerful electron-donating effect through resonance (+R or +M effect), where its lone pair of electrons delocalizes into the aromatic pi-system. openstax.orgmasterorganicchemistry.com This delocalization significantly increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the amine. This heightened nucleophilicity makes the aromatic ring highly activated towards electrophilic aromatic substitution (EAS) reactions.
Conversely, the introduction of electron-withdrawing groups (EWGs) at various positions on the dihydroquinoline ring would have the opposite effect. Groups like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) would decrease the electron density of the aromatic ring through negative inductive (-I) and/or resonance (-R) effects, deactivating it towards EAS. lumenlearning.comopenstax.org Studies on related heterocyclic systems show that both electron-donating and electron-withdrawing substituents are generally well-tolerated in synthesis, though they can impact reaction yields and rates. acs.orgorganic-chemistry.orgacs.org For instance, in the synthesis of certain quinoline (B57606) derivatives, aldehydes bearing EWGs led to better yields, while those with EDGs decreased the yields. acs.org
| Substituent Type | Example Groups | Primary Electronic Effect | Impact on Benzene Ring | Effect on Reactivity (EAS) |
|---|---|---|---|---|
| Strongly Activating (EDG) | -NH₂, -OH, -OR | +R (Resonance Donating) | Greatly increases electron density | Strongly Activating |
| Weakly Activating (EDG) | -CH₃, -R (Alkyl) | +I (Inductive Donating) | Slightly increases electron density | Weakly Activating |
| Deactivating (EWG) | -F, -Cl, -Br | -I (Inductive Withdrawing) > +R (Resonance Donating) | Slightly decreases electron density | Weakly Deactivating |
| Strongly Deactivating (EWG) | -NO₂, -CN, -C=O | -I and -R (Inductive & Resonance Withdrawing) | Greatly decreases electron density | Strongly Deactivating |
Stereochemical Aspects and Chirality Transfer in Synthesis
Stereochemistry is a critical aspect in the study of dihydroquinoline analogues, as the introduction of substituents can create chiral centers, leading to the existence of enantiomers. The structure of this compound features a stereocenter at the C4 position, which bears a methyl group and a hydrogen atom. The C2 position, being substituted with two identical methyl groups, is achiral. Therefore, the molecule itself is chiral and can exist as a pair of enantiomers.
The synthesis of enantioenriched dihydroquinolines is an area of significant research interest. One powerful strategy is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. nih.gov For example, the kinetic resolution of 2-aryl-1,2-dihydroquinolines has been achieved with high selectivity using lithiation with n-BuLi in the presence of the chiral ligand (+)-sparteine. nih.gov This method provides access to both the recovered, highly enantioenriched 1,2-dihydroquinolines and the corresponding 1,4-dihydroquinoline (B1252258) products. nih.gov
Chirality transfer refers to synthetic protocols where the stereochemistry of a chiral starting material, auxiliary, or catalyst dictates the stereochemical outcome of the reaction, producing an enantiomerically enriched product. While specific examples for this compound are not detailed in the literature, general principles from related systems are applicable. Asymmetric synthesis often involves the use of chiral catalysts to control the formation of a specific stereoisomer. For instance, the asymmetric synthesis of tetrahydroquinolines has been achieved via 1,5-hydride transfer/cyclization catalyzed by chiral primary amines. acs.org Although this applies to a tetrahydroquinoline system, the underlying principle of using a chiral catalyst to induce stereoselectivity is a cornerstone of modern asymmetric synthesis and is relevant to the potential stereoselective synthesis of dihydroquinoline analogues.
| Asymmetric Strategy | Description | Key Feature | Typical Application |
|---|---|---|---|
| Kinetic Resolution | One enantiomer of a racemate reacts preferentially with a chiral reagent/catalyst, allowing separation. | Separation of enantiomers from a racemic mixture. | Synthesis of enantioenriched 2-aryl-1,2-dihydroquinolines. nih.gov |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. It is removed in a later step. | Covalent bonding of a chiral director. | Control of stereocenters in multi-step syntheses. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Use of substoichiometric amounts of a chiral catalyst. | Asymmetric hydrogenation, cyclization, and addition reactions. acs.org |
Comparative Analysis with Other Hydroquinoline Systems (e.g., Tetrahydroquinolines)
Comparing 1,2-dihydroquinolines with their fully saturated counterparts, 1,2,3,4-tetrahydroquinolines, reveals significant differences in structure, stability, and reactivity. These differences arise primarily from the presence of the C3-C4 double bond in the dihydroquinoline ring.
Structural Differences: The 1,2-dihydroquinoline system contains sp² hybridized carbons at the C3 and C4 positions, imparting a degree of planarity to the heterocyclic ring. In contrast, the corresponding ring in a 1,2,3,4-tetrahydroquinoline (B108954) is composed entirely of sp³ hybridized carbons, resulting in a flexible, non-planar, puckered conformation similar to cyclohexene.
Reactivity and Stability: The endocyclic double bond makes 1,2-dihydroquinolines susceptible to oxidation and disproportionation. They can be readily oxidized, often by air, to form the thermodynamically stable aromatic quinoline. nih.gov They can also undergo acid-catalyzed disproportionation to yield a mixture of the corresponding quinoline and 1,2,3,4-tetrahydroquinoline. nih.gov This inherent instability contrasts with the relative stability of tetrahydroquinolines, which lack this reactive double bond. The reactivity of tetrahydroquinolines is more characteristic of N-alkylanilines, with reactions typically involving the nitrogen lone pair or electrophilic substitution on the electron-rich benzene ring.
Synthetic Accessibility: Both dihydro- and tetrahydroquinolines are important synthetic targets. nih.govmdpi.com Domino reactions, for example, have proven valuable for generating diverse substitution patterns on the tetrahydroquinoline scaffold. researchgate.net The synthesis of 1,2-dihydroquinolines often involves intramolecular cyclization reactions. organic-chemistry.org However, the synthesis of tetrahydroquinolines can sometimes be achieved by the direct reduction of the more stable quinoline precursors. nih.gov
The electronic nature also differs. The double bond in the 1,2-dihydroquinoline system is part of a conjugated system involving the nitrogen lone pair, influencing its electronic properties. The saturated nature of the tetrahydroquinoline ring isolates the electronic properties of the aromatic portion from the aliphatic amine part, except for the inductive effects transmitted through the sigma bonds.
| Property | 1,2-Dihydroquinoline Systems | 1,2,3,4-Tetrahydroquinoline Systems |
|---|---|---|
| Saturation | Unsaturated (contains one C=C bond in the N-heterocycle) | Saturated (all C-C single bonds in the N-heterocycle) |
| Ring Geometry | Partially planar due to sp² centers | Flexible, puckered, non-planar conformation |
| Stability | Often unstable; prone to oxidation and disproportionation. nih.gov | Generally stable and isolable. |
| Characteristic Reactions | Oxidation to quinoline, disproportionation to quinoline and tetrahydroquinoline, addition reactions at the C=C bond. nih.gov | Reactions typical of secondary anilines (e.g., N-alkylation, acylation) and electrophilic aromatic substitution. |
| Electronic Nature | Conjugated system involving the nitrogen lone pair and the double bond. | Behaves as an N-alkylaniline derivative. |
Advanced Research Applications in Chemical Sciences
Role as a Building Block in Complex Heterocyclic Synthesis
1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine serves as a valuable scaffold in the synthesis of more intricate heterocyclic systems. Its inherent reactivity, stemming from the nucleophilic amino group and the dihydroquinoline core, allows for its utilization in various synthetic transformations to construct fused-ring structures and other complex molecular architectures. Domino reactions, which involve a cascade of intramolecular transformations, have emerged as a highly effective strategy for synthesizing complex molecules from simple starting materials, and dihydroquinoline derivatives are often employed in such synthetic pathways.
The amino functionality at the 6-position can be readily derivatized to introduce new functionalities or to act as a reactive site for cyclization reactions. For instance, it can undergo condensation with various carbonyl compounds to form Schiff bases, which can then be used in subsequent cyclization steps. Furthermore, the dihydroquinoline ring itself can participate in cycloaddition reactions or be a precursor to fully aromatic quinoline (B57606) systems through oxidation.
Several synthetic strategies can be envisioned or have been demonstrated with analogous structures, highlighting the potential of this compound as a versatile building block. These include Povarov-type reactions for the synthesis of tetrahydroquinolines, photocatalyzed spirocyclization, and transition-metal-catalyzed cross-coupling reactions to append various substituents. The resulting complex heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
Table 1: Examples of Heterocyclic Synthesis Utilizing Dihydroquinoline Scaffolds
| Starting Material Analogue | Reagents and Conditions | Product Type | Potential Application |
| 2-Aminophenyl-1-en-3-ols | Iron-catalyzed intramolecular allylic amination | 1,2-Dihydroquinoline (B8789712) derivatives | Synthetic intermediates |
| N,N-dimethylanilines, diiodomethane, olefins | One-pot three-component reaction | Tetrahydroquinoline spiro[5.6] compounds | Drug molecular libraries |
| 2-Nitroarylketones and aldehydes | Hydrogenation with Pd/C catalyst (reduction-reductive amination) | Tetrahydroquinolines | Bioactive compounds |
| Anilines, aldehydes, and enamides | BiCl₃-catalyzed three-component Povarov reaction | 2,4-substituted tetrahydroquinolines | Antioxidants |
Investigations into Radical Scavenging Mechanisms (Molecular Level)
The antioxidant activity of this compound and related polysubstituted tetrahydroquinolines is attributed to their ability to act as radical scavengers. At the molecular level, the primary mechanism involves the donation of a hydrogen atom from the secondary amine (N-H) group within the dihydroquinoline ring to a reactive free radical. This process neutralizes the radical, thereby terminating the radical chain reaction that can lead to cellular damage.
Upon donation of the hydrogen atom, the dihydroquinoline molecule is converted into a resonance-stabilized aminyl radical. The stability of this resulting radical is a crucial factor in the antioxidant efficacy of the parent molecule. The presence of electron-donating groups, such as the methyl groups on the dihydroquinoline ring, can further enhance the stability of this radical through inductive effects and hyperconjugation.
Kinetic studies on analogous tetrahydroquinoline derivatives have shown that they exhibit high rate constants for chain-breaking reactions. In some instances, a regeneration mechanism has been proposed where the aminyl radical can be reduced back to the parent amine by other cellular antioxidants or through reactions with less reactive radical species, allowing a single molecule to scavenge multiple radicals. This contributes to a high stoichiometric coefficient of inhibition. The antioxidant potency of these compounds is often compared to that of α-tocopherol (Vitamin E), a well-known natural antioxidant.
Table 2: Molecular Mechanisms of Radical Scavenging by Dihydroquinoline Derivatives
| Radical Species | Interaction Mechanism | Resulting Species | Key Structural Feature |
| Peroxyl radicals (ROO•) | Hydrogen atom transfer (HAT) from N-H group | Dihydroquinoline aminyl radical and hydroperoxide (ROOH) | Secondary amine (N-H) |
| Alkoxyl radicals (RO•) | Hydrogen atom transfer (HAT) from N-H group | Dihydroquinoline aminyl radical and alcohol (ROH) | Secondary amine (N-H) |
| Hydroxyl radicals (•OH) | Hydrogen atom transfer (HAT) from N-H group | Dihydroquinoline aminyl radical and water (H₂O) | Secondary amine (N-H) |
Integration into Novel Functional Materials
The unique chemical structure of this compound makes it a suitable candidate for integration into novel functional materials. Its antioxidant properties are particularly valuable in the development of materials with enhanced stability and longevity. For instance, dihydroquinoline derivatives are utilized as stabilizers in rubbers and plastics to prevent degradation caused by oxidative processes initiated by heat, light, or mechanical stress.
Beyond its role as a stabilizer, the dihydroquinoline moiety can be incorporated as a monomeric unit in the synthesis of polymers. The introduction of this heterocyclic system into a polymer backbone can impart specific properties to the resulting material. For example, aromatic polyamides and polyesters containing quinoline units have been synthesized to create materials with high thermal stability and, in some cases, liquid crystalline behavior. The rigid and planar nature of the quinoline ring can contribute to ordered polymer chain packing, leading to materials with desirable mechanical and optical properties.
Furthermore, the amino group of this compound provides a convenient handle for covalently attaching the molecule to other materials, such as nanoparticles or surfaces, to functionalize them with its antioxidant or photophysical properties.
Table 3: Applications of Dihydroquinoline Derivatives in Functional Materials
| Material Type | Role of Dihydroquinoline Moiety | Resulting Property | Example Application |
| Rubber and Plastics | Antioxidant/Stabilizer | Increased resistance to oxidative degradation | Tire manufacturing, polymer stabilization |
| Aromatic Polyamides | Monomeric unit | High thermal stability, potential for liquid crystallinity | High-performance fibers and films |
| Aromatic Polyesters | Monomeric unit | Enhanced thermal and mechanical properties | Specialty polymers |
| Surface-Modified Nanoparticles | Functionalizing agent | Introduction of antioxidant or fluorescent properties | Advanced composites, biomedical imaging |
Applications in Chemo/Biosensor Development
Derivatives of dihydroquinoline, including structures related to this compound, have shown significant promise in the development of chemo/biosensors, particularly fluorescent probes for the detection of metal ions. The quinoline ring system often exhibits intrinsic fluorescence, and modifications to its structure can modulate these photophysical properties in the presence of specific analytes.
The general principle behind these sensors involves the coordination of a target analyte, such as a metal ion, to a chelating site on the dihydroquinoline-based molecule. This binding event alters the electronic structure of the fluorophore, leading to a detectable change in its fluorescence emission, such as enhancement (turn-on) or quenching (turn-off). The amino group at the 6-position can be readily modified to incorporate a specific binding moiety for the target analyte, thereby tuning the selectivity of the sensor.
For example, quinoline-based fluorescent sensors have been successfully developed for the sensitive and selective detection of various metal ions, including mercury (Hg²⁺) and zinc (Zn²⁺). These sensors are valuable tools for environmental monitoring and biological imaging, as they can provide real-time information about the concentration and distribution of these ions. The development of such sensors often involves a rational design approach to optimize the binding affinity, selectivity, and photophysical response of the probe.
Table 4: Dihydroquinoline-Based Chemosensors for Ion Detection
| Sensor Based On | Target Analyte | Sensing Mechanism | Detection Limit |
| Tetramethyl cucurbit nih.govuril and 1,2-bis(4-pyridyl)ethene | Hg²⁺ | Fluorescence enhancement | 4.12 x 10⁻⁸ M |
| Quinoline-based Schiff base | Zn²⁺ | Fluorescence enhancement | Not specified |
| 8-Amidoquinoline derivatives | Zn²⁺ | Fluorescence enhancement | Varies with derivative |
| Quinoline-based thiosemicarbazones | F⁻ and CN⁻ | Colorimetric and UV-vis spectral changes | Micromolar range |
Future Research Directions and Unresolved Challenges
Development of Greener Synthetic Methodologies for Dihydroquinolines
Traditional methods for synthesizing quinoline (B57606) and dihydroquinoline derivatives, such as the Skraup, Doebner-von Miller, and Combes reactions, are often criticized for their harsh conditions, reliance on hazardous reagents, and poor atom economy. nih.govnih.gov The future of synthesizing compounds like 1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-amine hinges on the development of more environmentally benign and sustainable synthetic protocols. researchgate.netchemistryjournals.net
Current research is actively pursuing several avenues to achieve this "green" synthesis. nih.gov These include:
Alternative Energy Sources: Microwave and ultrasound irradiation are being explored to reduce reaction times and energy consumption. nih.gov
Eco-friendly Solvents: The use of water, ionic liquids, or supercritical fluids as reaction media is being investigated to replace volatile and toxic organic solvents. chemistryjournals.netarabjchem.org
Novel Catalysts: The development of reusable and non-toxic catalysts, such as acidic ionic liquids and nanocatalysts, is a key area of focus. nih.govresearchgate.net These catalysts can improve reaction efficiency and simplify product purification. nih.gov
The application of these green chemistry principles to the synthesis of this compound could lead to more cost-effective and environmentally responsible production methods.
| Green Synthesis Strategy | Advantages |
| Microwave/Ultrasound Irradiation | Reduced reaction times, lower energy consumption |
| Use of Eco-friendly Solvents | Non-toxic, abundant, reduced environmental impact |
| Novel Catalysts | Reusable, improved efficiency, simplified purification |
| Multicomponent Reactions | Fewer steps, minimized waste, improved atom economy |
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of the dihydroquinoline core is rich and offers numerous possibilities for derivatization. For this compound, the amine group at the 6-position and the electron-rich aromatic ring are key sites for chemical modification. Future research will likely focus on exploring new reactions and transformations to create a diverse library of novel compounds.
Studies on similar 2,2-dialkyl-1,2-dihydroquinolines have demonstrated their high reactivity. For instance, bromination and nitration studies on 1,2-dihydro-2,2,4-trimethylquinoline have revealed complex reaction pathways, leading to a variety of substituted products and even oxidative dimerization. rsc.org These findings suggest that electrophilic aromatic substitution reactions on this compound could yield a range of interesting derivatives.
Furthermore, modern synthetic methods are expanding the toolkit for modifying such heterocyclic systems. Recent developments include:
Visible-light-induced C-H functionalization: This technique offers a mild and efficient way to form new carbon-carbon or carbon-heteroatom bonds, potentially enabling the introduction of novel substituents onto the dihydroquinoline scaffold. acs.orgacs.org
Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis: This method provides a novel approach to the synthesis of the dihydroquinoline ring itself and can be adapted to create a variety of substituted analogues. nih.govnih.gov
Domino reactions: These multi-step reactions that occur in a single pot can be used to rapidly construct complex molecular architectures from simple starting materials. mdpi.com
Investigating these and other novel transformation pathways will be crucial for unlocking the full synthetic potential of this compound.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For dihydroquinoline derivatives, computational modeling can provide valuable insights into their electronic structure, reactivity, and potential biological activity. researchgate.net
Future research in this area will likely focus on several key aspects:
Reaction Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions, which could accelerate the discovery of new synthetic routes and the optimization of reaction conditions. nih.govarxiv.orgchemrxiv.orgyoutube.com
Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build models that correlate the chemical structure of a molecule with its biological activity. sapub.org This can guide the design of new derivatives of this compound with enhanced properties.
In Silico Screening: Virtual screening of large compound libraries against biological targets can identify promising candidates for further experimental investigation. The PASS (Prediction of Activity Spectra for Substances) program is one such tool that has been used to predict the biological activities of new heterocyclic compounds containing hydroquinoline scaffolds. nih.gov
By combining computational modeling with experimental work, researchers can more efficiently explore the chemical space around this compound and identify derivatives with desired properties.
| Computational Approach | Application |
| Reaction Prediction | Discovery of new synthetic routes, optimization of conditions |
| Structure-Activity Relationship (SAR) | Design of derivatives with enhanced biological activity |
| In Silico Screening | Identification of promising drug candidates |
Design and Synthesis of Advanced Dihydroquinoline-Based Architectures
The dihydroquinoline scaffold is a versatile building block for the construction of more complex molecular architectures. mdpi.com Starting from this compound and its derivatives, a wide range of advanced structures can be envisioned.
Research has already demonstrated the utility of related tetramethyl-dihydroquinoline derivatives in the synthesis of fused heterocyclic systems. For example, 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline has been used as a precursor for the synthesis of coumarin- and pyrano-fused dihydroquinolines. nih.govresearchgate.net These complex structures are of interest for their potential biological activities.
Future research in this area could explore:
Molecular Hybridization: Combining the dihydroquinoline scaffold with other known bioactive moieties to create hybrid molecules with improved or novel therapeutic properties. mdpi.com
Synthesis of Spirocyclic Compounds: The construction of spirocyclic systems containing the tetrahydroquinoline core has been shown to be a promising strategy for creating novel molecular frameworks for drug discovery. acs.orgacs.org
Development of Novel Screening Compounds: The synthesis of diverse libraries of dihydroquinoline derivatives with multiple attachment points can provide a rich source of new compounds for high-throughput screening. researchgate.net
The design and synthesis of these advanced architectures will continue to be a vibrant area of research, with the potential to yield new materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-amine, and how can reaction conditions be optimized for high yield?
- The synthesis often involves condensation reactions of aromatic aldehydes with amines or α-keto acids. For example, aldol-type reactions in acetic anhydride with benzothiazolium salts and electron-rich aldehydes (e.g., 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde) yield derivatives of this compound . Key parameters include:
- Catalysts : Copper(I) iodide and TBTA for azide-alkyne cycloadditions .
- Solvents : Acetic anhydride or THF for LiAlH4-mediated reductions .
- Temperature : Reflux conditions for aldol condensations .
Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?
- <sup>1</sup>H NMR : Distinct peaks for aliphatic protons (e.g., methyl groups at δ 1.2–2.3 ppm) and aromatic protons (δ 6.3–7.1 ppm). The dihydroquinoline ring’s protons show splitting patterns consistent with bicyclic systems .
- IR : Stretching frequencies for N-H (~3300 cm<sup>-1</sup>) and C=C aromatic bonds (~1600 cm<sup>-1</sup>) confirm the amine and quinoline moieties .
- Advanced techniques like <sup>13</sup>C NMR and DEPT-135 can resolve quaternary carbons in the tetramethyl-substituted ring .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Solubility : Polar aprotic solvents (DMSO, DMF) are ideal due to the compound’s aromatic and amine groups. Limited solubility in water .
- Stability : Store at 2–8°C under inert atmospheres (argon/nitrogen) to prevent oxidation. Light-sensitive; amber vials are recommended .
Advanced Research Questions
Q. How does the electron-donating 1,2,2,4-tetramethyl-dihydroquinoline moiety enhance fluorescence in bioimaging dyes?
- The dihydroquinoline group acts as a strong electron donor in push-pull fluorophores, red-shifting emission wavelengths. For example, when conjugated to benzothiazolium acceptors, it generates dyes with λem > 600 nm, suitable for in vivo imaging .
- Methodological Insight : Replace traditional donors (e.g., 1-methylquinoline) with this moiety during aldol condensations. Characterize photophysical properties via UV-Vis and fluorescence spectroscopy .
Q. What stereochemical considerations arise in derivatives of this compound, and how do they impact biological activity?
- The tetramethyl substitution creates steric hindrance, influencing conformational flexibility. For example, stereoisomerism in related tetrahydroquinolines (e.g., 2-ethyl-6-(trifluoromethyl) analogs) affects binding to biological targets like kinases or GPCRs .
- Experimental Design : Synthesize enantiomers via chiral catalysts or chromatographic resolution. Evaluate activity differences using in vitro assays (e.g., IC50 measurements) .
Q. Can this compound serve as a ligand in transition-metal catalysis, and what coordination modes are observed?
- The amine and aromatic π-system enable coordination to metals (e.g., Cu, Pd). In catalysis, it stabilizes intermediates in cross-coupling reactions or asymmetric hydrogenations .
- Characterization : Use X-ray crystallography to confirm binding modes (e.g., κ<sup>1</sup>-N or κ<sup>2</sup>-N,π). Monitor catalytic efficiency via turnover frequency (TOF) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
